(R)-3-(BOC-Aminomethyl) Piperidine
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Overview
Description
®-3-(BOC-Aminomethyl) Piperidine is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom The ®-3-(BOC-Aminomethyl) Piperidine is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the aminomethyl group at the third position of the piperidine ring
Preparation Methods
The preparation of ®-3-(BOC-Aminomethyl) Piperidine involves several synthetic steps. One common method includes the following steps :
Chiral Resolution: The process begins with N-Cbz-3-piperidinecarboxylic acid as the raw material. Chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The chiral intermediate undergoes an acid-amide condensation reaction with ammonia gas to form a new compound.
Hofmann Degradation: The resulting compound is subjected to Hofmann degradation to yield another intermediate.
Protection: The intermediate is then protected using di-tert-butyl dicarbonate to introduce the BOC protecting group.
Hydrogenation and Cbz Removal: Finally, the protected intermediate undergoes hydrogenation to remove the Cbz group, resulting in the formation of ®-3-(BOC-Aminomethyl) Piperidine.
This method is known for its mild reaction conditions, safety, reliability, and high yield, making it suitable for industrial production.
Chemical Reactions Analysis
®-3-(BOC-Aminomethyl) Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted piperidine derivatives.
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
®-3-(BOC-Aminomethyl) Piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological processes and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly in the development of piperidine-based pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-(BOC-Aminomethyl) Piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
®-3-(BOC-Aminomethyl) Piperidine can be compared with other similar compounds, such as:
(S)-3-(BOC-Aminomethyl) Piperidine: The enantiomer of ®-3-(BOC-Aminomethyl) Piperidine, differing in the spatial arrangement of atoms.
N-Boc-piperidine: A related compound with the BOC protecting group attached to the nitrogen atom of the piperidine ring.
3-Aminomethylpiperidine: A compound without the BOC protecting group, which may exhibit different reactivity and applications.
The uniqueness of ®-3-(BOC-Aminomethyl) Piperidine lies in its specific stereochemistry and the presence of the BOC protecting group, which can influence its reactivity and suitability for various applications.
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[(3R)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h8-9,13H,4-7,12H2,1-3H3/t8-,9?/m1/s1 |
InChI Key |
IUEZPMQGUVYLKP-VEDVMXKPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C([C@@H]1CCCNC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCNC1)N |
Origin of Product |
United States |
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